molecular formula C6H5N3O B13344037 Oxazolo[4,5-c]pyridin-7-amine

Oxazolo[4,5-c]pyridin-7-amine

Cat. No.: B13344037
M. Wt: 135.12 g/mol
InChI Key: UVUFZFAARHIOOZ-UHFFFAOYSA-N
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Description

Oxazolo[4,5-c]pyridin-7-amine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a nitrogen atom at the 7th position, which can influence its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[4,5-c]pyridin-7-amine typically involves the cyclization of appropriately substituted precursors. One common method is the cyclization of a pyridine derivative with an oxazole ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the oxazole ring on the pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-c]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the oxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-c]pyridin-7-one, while reduction can produce this compound derivatives with reduced functional groups.

Scientific Research Applications

Oxazolo[4,5-c]pyridin-7-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of oxazolo[4,5-c]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[4,5-c]pyridin-7-amine is unique due to its specific fusion of oxazole and pyridine rings, which imparts distinct chemical and biological properties. This fusion can enhance its binding affinity to biological targets and improve its stability under various conditions.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]pyridin-7-amine

InChI

InChI=1S/C6H5N3O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,7H2

InChI Key

UVUFZFAARHIOOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=N1)N=CO2)N

Origin of Product

United States

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